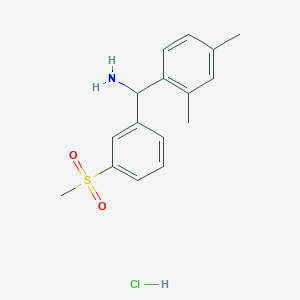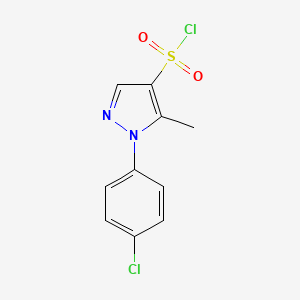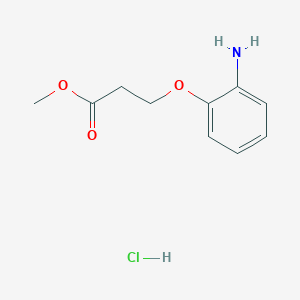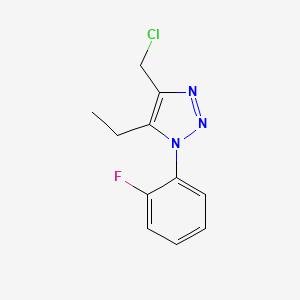
methyl 5-amino-1H-indole-7-carboxylate
Descripción general
Descripción
Methyl 5-amino-1H-indole-7-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Conformational Studies in Peptide Synthesis
Methyl 5-amino-1H-indole-7-carboxylate and its derivatives have been utilized in the synthesis of novel tryptophan analogues for peptide and peptoid conformation elucidation studies. These derivatives are designed to limit the conformational flexibility of the side chain while allowing further derivatization, which is crucial in understanding peptide structures (Horwell et al., 1994).
Synthesis of Pyrimido[5,4-b]indole Derivatives
Reactions of methyl 3-amino-1H-indole-2-carboxylates with various compounds have led to the formation of 5H-pyrimido[5,4-b]indole derivatives. This synthesis plays a significant role in the creation of complex molecules with potential biological activities (Shestakov et al., 2009).
Development of Anticancer Compounds
This compound has been used in the synthesis of amino analogues of anticancer antibiotics. These derivatives demonstrate a potential for DNA minor groove alkylating agents, showing promise in anticancer research (Tercel et al., 1999).
Spectroscopic and Computational Studies
This compound has been characterized using various spectroscopic techniques. This includes studying its fundamental modes of vibration, electronic nature, reactivity, and non-linear optical properties, providing valuable data for further applications in materials science (Almutairi et al., 2017).
Synthesis of Diverse Chemical Structures
The compound has been instrumental in the synthesis of various indole derivatives, demonstrating its versatility in organic chemistry. This includes the creation of molecules with potential applications in pharmacology and materials science (Akbari & Faryabi, 2023).
Mecanismo De Acción
Target of Action
Methyl 5-amino-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .
Mode of Action
The mode of action of indole derivatives, including this compound, is complex and multifaceted. These compounds interact with their targets, leading to a variety of biological responses . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propiedades
IUPAC Name |
methyl 5-amino-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h2-5,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBYXUZCJIENKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)N)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694631 | |
| Record name | Methyl 5-amino-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-42-6 | |
| Record name | Methyl 5-amino-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride](/img/structure/B1423319.png)
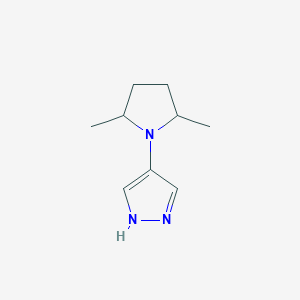

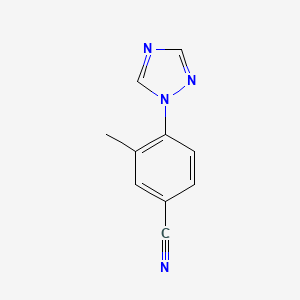

![1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1423329.png)

![4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423332.png)
